molecular formula C7H10N2O3 B132733 Methyl 2-(3-amino-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate CAS No. 154261-78-6

Methyl 2-(3-amino-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Cat. No.: B132733
CAS No.: 154261-78-6
M. Wt: 170.17 g/mol
InChI Key: PDIXBDLTXAMBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate is a heterocyclic compound that features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-2H-pyrrole-5-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitro-5-oxo-2H-pyrrol-1-yl)acetate
  • Methyl 2-(4-hydroxy-5-oxo-2H-pyrrol-1-yl)acetate
  • Methyl 2-(4-chloro-5-oxo-2H-pyrrol-1-yl)acetate

Uniqueness

Methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents at the same position .

Properties

CAS No.

154261-78-6

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

methyl 2-(4-amino-5-oxo-2H-pyrrol-1-yl)acetate

InChI

InChI=1S/C7H10N2O3/c1-12-6(10)4-9-3-2-5(8)7(9)11/h2H,3-4,8H2,1H3

InChI Key

PDIXBDLTXAMBBY-UHFFFAOYSA-N

SMILES

COC(=O)CN1CC=C(C1=O)N

Canonical SMILES

COC(=O)CN1CC=C(C1=O)N

Synonyms

1H-Pyrrole-1-aceticacid,3-amino-2,5-dihydro-2-oxo-,methylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.